molecular formula C17H15N3O B11035238 2-anilino-6-benzyl-4(3H)-pyrimidinone

2-anilino-6-benzyl-4(3H)-pyrimidinone

Cat. No.: B11035238
M. Wt: 277.32 g/mol
InChI Key: FGEZCYCSUNVHCN-UHFFFAOYSA-N
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Description

2-anilino-6-benzyl-4(3H)-pyrimidinone is a heterocyclic compound that belongs to the pyrimidinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-anilino-6-benzyl-4(3H)-pyrimidinone typically involves the condensation of aniline derivatives with benzyl-substituted pyrimidinones. Common reagents include aniline, benzyl chloride, and pyrimidinone precursors. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-anilino-6-benzyl-4(3H)-pyrimidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aniline or benzyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Various nucleophiles; often in the presence of a catalyst or under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce amine-substituted pyrimidinones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-anilino-6-benzyl-4(3H)-pyrimidinone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-anilino-4(3H)-pyrimidinone: Lacks the benzyl group, which may affect its biological activity.

    6-benzyl-4(3H)-pyrimidinone: Lacks the aniline group, which may influence its chemical reactivity.

    2-anilino-6-methyl-4(3H)-pyrimidinone: Contains a methyl group instead of a benzyl group, which may alter its properties.

Uniqueness

2-anilino-6-benzyl-4(3H)-pyrimidinone is unique due to the presence of both aniline and benzyl groups, which may confer specific biological activities and chemical reactivity not observed in similar compounds.

Properties

Molecular Formula

C17H15N3O

Molecular Weight

277.32 g/mol

IUPAC Name

2-anilino-4-benzyl-1H-pyrimidin-6-one

InChI

InChI=1S/C17H15N3O/c21-16-12-15(11-13-7-3-1-4-8-13)19-17(20-16)18-14-9-5-2-6-10-14/h1-10,12H,11H2,(H2,18,19,20,21)

InChI Key

FGEZCYCSUNVHCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=O)NC(=N2)NC3=CC=CC=C3

Origin of Product

United States

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